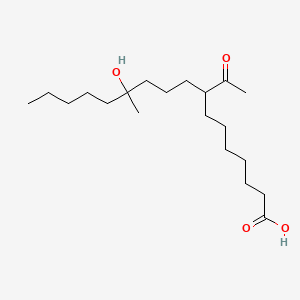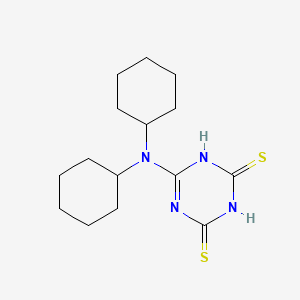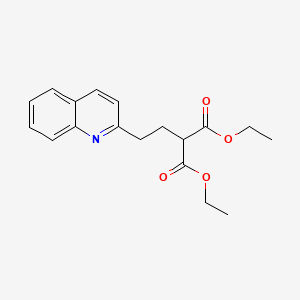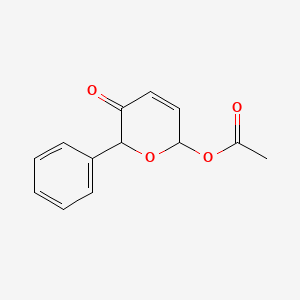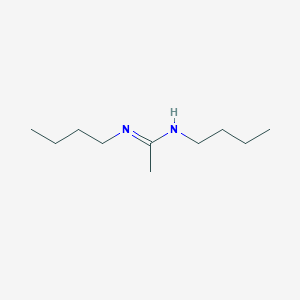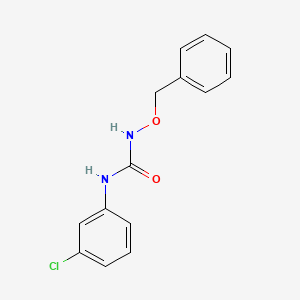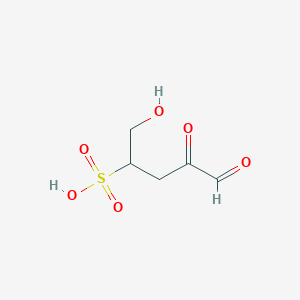![molecular formula C7H13NO4S B14650858 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- CAS No. 45099-91-0](/img/structure/B14650858.png)
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- is a sulfonic acid derivative commonly used in various industrial and scientific applications. It is known for its ability to form polymers and its role in enhancing the properties of other materials. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile component in many fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- can be synthesized through the reaction of 2-methyl-2-propen-1-amine with 1-propanesulfonic acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained. The process involves the formation of an amide bond between the amine and the sulfonic acid group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to maintain optimal conditions, and the product is purified through various techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It enhances the properties of materials such as hydrogels and polyelectrolytes.
Biology: Employed in the development of bioengineering materials and biocompatible polymers.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of paints, adhesives, and coatings. It also serves as a dopant in electronic applications such as Schottky diodes and humidity sensors.
Mecanismo De Acción
The mechanism of action of 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- involves its ability to form strong bonds with other molecules, enhancing the stability and functionality of the resulting products. The compound’s sulfonic acid group allows it to interact with various molecular targets, facilitating the formation of polymers and other complex structures. The pathways involved include the formation of amide bonds and the stabilization of charged species in solution.
Comparación Con Compuestos Similares
2-Acrylamido-2-methyl-1-propanesulfonic acid: Shares similar polymer-forming properties but differs in its specific applications and reactivity.
Sodium 2-acrylamido-2-methyl-1-propanesulfonate: Used in similar industrial applications but has different solubility and stability characteristics.
Uniqueness: 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- is unique due to its specific structure, which allows it to participate in a broader range of chemical reactions compared to its analogs. Its ability to enhance the properties of various materials makes it a valuable compound in multiple fields.
Propiedades
Número CAS |
45099-91-0 |
|---|---|
Fórmula molecular |
C7H13NO4S |
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
2-methyl-3-(prop-2-enoylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H13NO4S/c1-3-7(9)8-4-6(2)5-13(10,11)12/h3,6H,1,4-5H2,2H3,(H,8,9)(H,10,11,12) |
Clave InChI |
ZHCGVAXFRLLEFW-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)C=C)CS(=O)(=O)O |
Números CAS relacionados |
38599-26-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


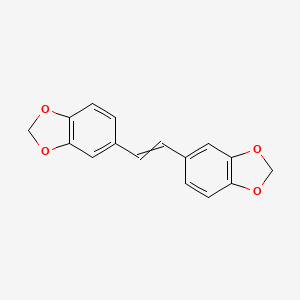
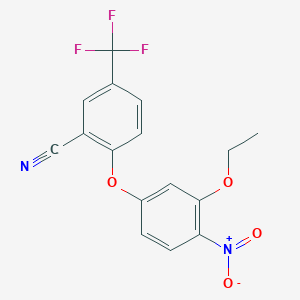
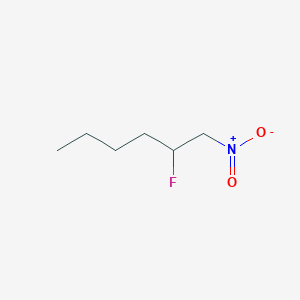
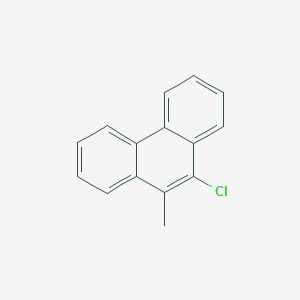
![1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene](/img/structure/B14650795.png)
